
Aureobasidin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureobasidin I is a cyclic depsipeptide antifungal antibiotic isolated from the black-yeast-like fungus Aureobasidium pullulans. It is known for its potent antifungal activity, particularly against Candida species and Cryptococcus neoformans. This compound inhibits the enzyme inositol phosphorylceramide synthase, which is essential for sphingolipid synthesis in fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin I involves the use of PyBroP as a coupling reagent. The synthetic cyclized product is identical to the natural antibiotic in all respects . The preparation of this compound bromide involves hydrolysis with hydrochloric acid and trifluoroacetic acid, followed by conversion to acetamides using acetic anhydride .
Industrial Production Methods: this compound is produced by fermentation of Aureobasidium pullulans. The fermentation process is optimized to enhance the yield of the compound. The industrial production involves the cultivation of the fungus in a suitable medium, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Aureobasidin I undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound bromide results in the formation of brominated amino acids, which are then converted to acetamides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, trifluoroacetic acid, acetic anhydride, and copper(II) bromide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include brominated amino acids and acetamides. These products are identified and analyzed using techniques such as mass spectroscopy and high-performance liquid chromatography .
Scientific Research Applications
Aureobasidin I has a wide range of scientific research applications. In chemistry, it is used as a tool to study sphingolipid biosynthesis and its role in cellular functions . In biology, it is used to investigate the mechanisms of antifungal resistance and the role of sphingolipids in fungal growth and virulence . In medicine, this compound is explored for its potential as an antifungal therapeutic agent, particularly against drug-resistant fungal infections . In industry, it is used in the development of antifungal coatings and treatments for agricultural products .
Mechanism of Action
Aureobasidin I exerts its antifungal effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is involved in the synthesis of sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the AUR1 gene, which encodes the enzyme inositol phosphorylceramide synthase .
Comparison with Similar Compounds
Aureobasidin I is similar to other antifungal compounds such as myriocin and miconazole. Myriocin inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis, while miconazole inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis . The uniqueness of this compound lies in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying sphingolipid biosynthesis and its role in fungal cell function .
List of Similar Compounds:- Myriocin
- Miconazole
- Amphotericin B
- Fluconazole
Properties
CAS No. |
127785-69-7 |
|---|---|
Molecular Formula |
C60H92N8O11 |
Molecular Weight |
1101.4 g/mol |
IUPAC Name |
3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71) |
InChI Key |
TXPKSEBYLYJCPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


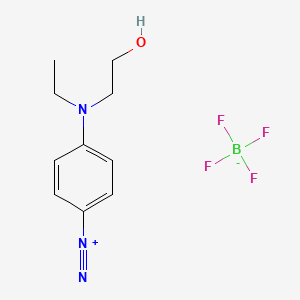

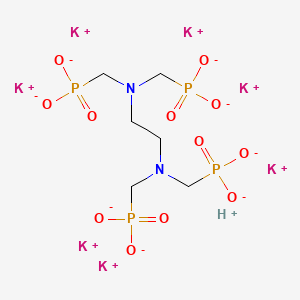

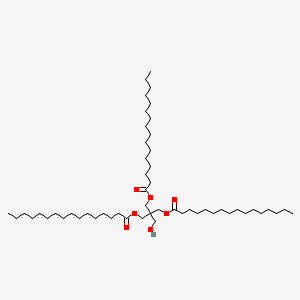
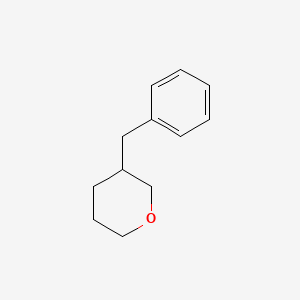


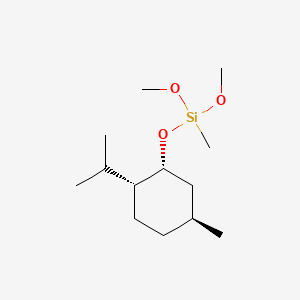
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)


